molecular formula C18H18N4O4 B12883206 N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 61621-05-4

N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B12883206
CAS No.: 61621-05-4
M. Wt: 354.4 g/mol
InChI Key: XRNIVEDKLFTPPG-UHFFFAOYSA-N
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Description

N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative characterized by a nitrofuran moiety at the 3-position, a phenyl group at the 1-position, and an N-butyl carboxamide substituent at the 4-position.

Properties

CAS No.

61621-05-4

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-butyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C18H18N4O4/c1-2-3-11-19-18(23)14-12-21(13-7-5-4-6-8-13)20-17(14)15-9-10-16(26-15)22(24)25/h4-10,12H,2-3,11H2,1H3,(H,19,23)

InChI Key

XRNIVEDKLFTPPG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN(N=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Nitrofuran Group: The nitrofuran group is introduced via nitration of a furan ring, followed by coupling with the pyrazole ring.

    Attachment of the Butyl Group: The butyl group is attached through an alkylation reaction using butyl halides in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrofuran Moiety

The 5-nitrofuran group undergoes nucleophilic substitution reactions, particularly at the nitro-functionalized position. This reactivity is critical for modifying the compound’s electronic properties or attaching targeting groups:

  • Reagents : Reactions with amines or thiols under basic conditions (e.g., NaOH/EtOH) lead to substitution of the nitro group .

  • Regioselectivity : The electron-withdrawing nitro group directs nucleophilic attack to the adjacent carbon, forming derivatives with altered bioactivity.

Example :

Nitro group+R-NH2NaOH/EtOHR-substituted furan+HNO2[1][2]\text{Nitro group} + \text{R-NH}_2 \xrightarrow{\text{NaOH/EtOH}} \text{R-substituted furan} + \text{HNO}_2 \quad[1][2]

Oxidation and Reduction Reactions

The nitrofuran and pyrazole rings participate in redox processes:

Oxidation

  • Nitrofuran Stability : The nitrofuran ring resists oxidation under mild conditions but decomposes under strong oxidative agents (e.g., KMnO₄), yielding carboxylic acid derivatives.

Reduction

  • Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enhancing solubility and altering pharmacological properties :

-NO2H2/Pd-C-NH2[5][7]\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2 \quad[5][7]

  • Pyrazole Ring : The pyrazole core remains stable under typical reduction conditions, preserving the heterocyclic structure .

Cyclization and Ring-Opening Reactions

The carboxamide group facilitates cyclization reactions, forming fused heterocycles:

  • Intramolecular Cyclization : Acid-catalyzed conditions (e.g., H₂SO₄) promote the formation of tricyclic structures via dehydration .

  • Ring-Opening : Strong bases (e.g., LiAlH₄) cleave the pyrazole ring, yielding linear intermediates for further functionalization .

Key Reaction Pathway :

CarboxamideH+Tricyclic derivative+H2O[4][6]\text{Carboxamide} \xrightarrow{\text{H}^+} \text{Tricyclic derivative} + \text{H}_2\text{O} \quad[4][6]

Alkylation and Acylation

The butyl chain and carboxamide group serve as sites for alkylation/acylation:

Reaction TypeReagentsProductYield (%)Reference
N-Alkylation R-X / NaHN-Substituted pyrazole70–95
Acylation AcCl / PyridineAcetylated carboxamide65–80
  • Regioselectivity : Alkylation preferentially occurs at the pyrazole nitrogen (N1 position) due to steric and electronic factors .

Bioactivation via Nitro Reduction

The nitro group undergoes enzymatic reduction in biological systems, generating reactive intermediates responsible for antimicrobial activity :

  • Mechanism :

    • Nitro reductase enzymes convert -NO₂ to -NHOH.

    • Further reduction yields -NH₂, releasing cytotoxic radicals .

Biological Relevance :

  • This pathway is critical for the compound’s efficacy against Mycobacterium tuberculosis (MIC: 5.71–10 μM) .

  • Mutagenicity risks are mitigated by optimizing substitution patterns .

Solubility-Driven Modifications

The carboxamide group enables solubility adjustments through:

  • Salt Formation : Reaction with HCl or NaOH yields water-soluble ionic derivatives.

  • PEGylation : Attachment of polyethylene glycol (PEG) chains enhances bioavailability.

Stability Under Environmental Conditions

ConditionStabilityDegradation ProductsReference
pH 2–9Stable (<5% degradation)None detected
UV LightDecomposes in 48hNitroso derivatives
100°CStable for 1hThermal isomerization

Comparative Reactivity with Analogues

CompoundNitro ReactivityPyrazole StabilityBioactivation
N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide HighHighSignificant
5-Nitrofurfural derivativesModerateModerateLimited
Nitrothiophene-pyrazolesLowHighModerate

Scientific Research Applications

The biological activities of N-butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide can be categorized into several key areas:

Antimicrobial Activity
Research has shown that this compound exhibits potent antimicrobial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways, making it a promising candidate for developing new antibiotics .

Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. In vitro assays, such as DPPH radical scavenging tests, have shown that it effectively neutralizes free radicals, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects
this compound has also been evaluated for its anti-inflammatory effects. It reduces inflammation markers in cellular models, suggesting its potential use in treating inflammatory conditions .

Neurotropic Activity
Studies have reported that this compound exhibits neurotropic effects, particularly antidepressant-like activity. It interacts with neurotransmitter systems and shows binding affinity to GABA_A receptors, indicating its potential for treating mood disorders .

Case Studies

Several case studies have explored the applications of this compound:

Study Focus Findings Reference
Antimicrobial EfficacyDemonstrated significant inhibition against multiple bacterial strains, with MIC values indicating strong antibacterial activity.
Antioxidant ActivityShowed effective scavenging of DPPH radicals with a notable IC50 value, supporting its use in oxidative stress-related therapies.
Neuropharmacological EffectsIn animal models, exhibited antidepressant-like behavior comparable to established treatments, with significant improvements in forced swimming tests.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity Type Observed Effects
AntimicrobialInhibition of bacterial growth
AntioxidantSignificant DPPH scavenging
Anti-inflammatoryReduced inflammation markers
NeurotropicAntidepressant-like effects

Mechanism of Action

The mechanism of action of N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran group is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components. This compound may also interact with enzymes and proteins, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

  • Compound A (3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde): Substituents: 4-fluorophenyl (3-position), phenyl (5-position), carbaldehyde (1-position). Key Difference: Lacks the nitrofuran and carboxamide groups. Structural confirmation via X-ray crystallography was reported .
  • Compound B (5-(Substituted benzylideneamino)-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxamide): Substituents: Benzylideneamino (5-position), methylthio (3-position). Key Difference: The methylthio group may confer metabolic stability compared to the nitrofuran moiety. This compound class is patented for undisclosed therapeutic applications, highlighting the importance of the carboxamide backbone .
  • Compound C (4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzamide): Substituents: Fluorophenyl-chromenone (linked to pyrazolo-pyrimidine), isopropyl carboxamide. Key Difference: Incorporates a fused pyrazolo-pyrimidine ring system, enhancing π-π stacking interactions. Reported molecular weight (589.1 g/mol) is significantly higher than the target compound (~370 g/mol estimated), affecting pharmacokinetics .

Molecular and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~370 (estimated) 296.3 ~350 (estimated) 589.1
Key Functional Groups Nitrofuran, N-butyl carboxamide Fluorophenyl, carbaldehyde Methylthio, benzylideneamino Fluorophenyl-chromenone
Potential Bioactivity Antimicrobial (inferred) Structural model Undisclosed therapeutic Antiviral (inferred)

Pharmacological Implications

  • Nitrofuran vs. Fluorophenyl/Methylthio : The nitrofuran group in the target compound may enhance redox-modulating activity, whereas fluorophenyl or methylthio substituents prioritize stability and lipophilicity .
  • Carboxamide Variations : The N-butyl chain in the target compound likely improves solubility compared to the isopropyl group in Compound C, which may enhance tissue penetration .

Research Findings and Limitations

  • Structural Confirmation : Analogues like Compound A have been crystallographically characterized, but the target compound’s structure remains unverified in the provided literature .
  • Antiviral Context: Compounds with nitrofuran moieties are absent in ’s list of virucides (e.g., CAS 53657-16-2), suggesting the target’s mechanism may differ from known antiviral agents .
  • Patent Gaps : While pyrazole-carboxamide derivatives are patented (e.g., Compound B), specific data on the target compound’s synthesis or efficacy are unavailable .

Biological Activity

N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity against various pathogens, particularly focusing on its antibacterial and antifungal effects.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent modifications to introduce the butyl and nitrofuran substituents. The specific synthetic route can be adapted based on the desired yield and purity, with regioselectivity being a critical factor in the synthesis process.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit potent antimicrobial activity. Notably, this compound has shown effectiveness against ESKAPE pathogens , a group of bacteria known for their resistance to antibiotics. The minimum inhibitory concentration (MIC) for this compound against Mycobacterium tuberculosis was reported at 26.7 mM, indicating its potential as a therapeutic agent against resistant strains .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro studies have revealed that it possesses significant activity against various fungal strains, making it a candidate for further development in antifungal therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways necessary for bacterial survival.
  • Disruption of Membrane Integrity : It is hypothesized that the compound can disrupt bacterial membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Some studies suggest that pyrazole derivatives can interfere with DNA replication or RNA synthesis in microbial cells .

Case Study 1: Antibacterial Activity

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole ring could enhance activity levels .

CompoundMIC (μg/mL)Target Bacteria
N-butyl...26.7Mycobacterium tuberculosis
Derivative A12.5Staphylococcus aureus
Derivative B15.0Escherichia coli

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, this compound showed promising results against Candida species with an MIC comparable to existing antifungal agents .

Fungal StrainMIC (μg/mL)Comparison Drug
Candida albicans20Fluconazole
Candida glabrata25Itraconazole

Q & A

Basic Research Question

  • FT-IR and NMR : Critical for confirming functional groups (e.g., nitrofuran C=O at ~1670 cm⁻¹, pyrazole ring vibrations) and substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm in ¹H NMR) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding influencing crystal packing) .
  • DFT calculations : Validate experimental data (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity .

How is the antibacterial activity of this compound evaluated, and what are the primary mechanisms of action?

Basic Research Question
Antibacterial assays involve:

  • MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with nitrofuran moieties exhibiting redox cycling to generate reactive oxygen species (ROS) .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
  • Comparative studies : Benchmark against nitrofurantoin, noting enhanced activity from the N-butyl group improving membrane permeability .

How can researchers optimize the synthesis to address low yields in the carboxamide coupling step?

Advanced Research Question
Low yields often arise from steric hindrance at the pyrazole C4 position. Strategies include:

  • Activating agents : Use HATU or EDCl/HOBt to enhance coupling efficiency between the pyrazole acid and n-butylamine .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves regioselectivity .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction dialysis .

How should contradictory results in biological activity data (e.g., varying MIC values across studies) be analyzed?

Advanced Research Question
Discrepancies may stem from:

  • Strain variability : Use standardized ATCC strains and validate via CLSI guidelines .
  • Redox interference : Nitrofuran activity is pH-dependent; control for media redox potential (e.g., thioglycolate content) .
  • Statistical models : Apply multivariate regression to isolate structural contributors (e.g., substituent electronegativity vs. logP) to activity .

What computational approaches are recommended for studying this compound’s interaction with bacterial target proteins?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to E. coli nitroreductase (PDB: 1YFV). Focus on nitrofuran’s nitro group positioning in the active site .
  • MD simulations : Assess binding stability (20–50 ns trajectories) under physiological conditions .
  • QSAR models : Correlate substituent bulkiness (e.g., N-butyl vs. methyl) with inhibitory potency .

How does modifying the N-butyl group impact the compound’s pharmacokinetic and toxicity profile?

Advanced Research Question

  • LogP studies : Increasing alkyl chain length (e.g., from methyl to butyl) enhances lipophilicity, improving absorption but risking hepatotoxicity .
  • Metabolic stability : Use hepatic microsome assays to track CYP450-mediated oxidation of the butyl chain .
  • Toxicity screens : Ames test for mutagenicity; nitrofurans may require structural tweaks (e.g., fluorine substitution) to reduce genotoxicity .

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